molecular formula C17H12F2O B11847936 1-(4-(Difluoromethoxy)phenyl)naphthalene

1-(4-(Difluoromethoxy)phenyl)naphthalene

Cat. No.: B11847936
M. Wt: 270.27 g/mol
InChI Key: IIUYBMJSVJGHKI-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2O and a molecular weight of 270.27 g/mol It is characterized by the presence of a naphthalene ring substituted with a 4-(difluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of naphthalene with 4-(difluoromethoxy)benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 4-(difluoromethoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)naphthalene: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-Fluorophenyl)naphthalene: Contains a single fluorine atom on the phenyl ring.

    1-Phenyl naphthalene: Lacks the difluoromethoxy substitution.

Uniqueness

The difluoromethoxy group can enhance the compound’s stability and modify its interactions with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H12F2O/c18-17(19)20-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H

InChI Key

IIUYBMJSVJGHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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